

# An In-Depth Technical Guide to Butidrine

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Butidrine |           |
| Cat. No.:            | B15615911 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Butidrine** is a non-cardioselective beta-adrenergic receptor antagonist developed in the 1960s. [1] Structurally related to pronethalol and propranolol, it exhibits membrane-stabilizing activity but no intrinsic sympathomimetic activity.[1] This technical guide provides a comprehensive overview of **Butidrine**, including its chemical identity, physicochemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental protocols for its characterization and evaluation are also presented to support further research and development.

# **Chemical Identity**

- IUPAC Name: 2-(Butan-2-ylamino)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol[1][2][3]
- CAS Number: 7433-10-5[1][2][3]
- Chemical Formula: C<sub>16</sub>H<sub>25</sub>NO[1][2][3]
- Molar Mass: 247.38 g/mol [1][2][3]

#### **Synonyms**

**Butidrine** is also known by a variety of other names, including:

Butedrine[1][2]



- Butydrine[1][2]
- Hydrobutamine[1][2][3]
- Idrobutamine[1][2]
- Betabloc[1][2][3]
- Butidrate[1]
- Recetan[1][2][3]
- Butidrina[3]
- Butidrinum[3]
- CO 405[3]

# **Physicochemical Properties**

A summary of the available physicochemical data for **Butidrine** is presented in Table 1. Due to the limited availability of experimental data in recent literature, some values are predicted.

Table 1: Physicochemical Properties of Butidrine

| Property         | Value              | Source |
|------------------|--------------------|--------|
| Melting Point    | Data not available |        |
| Boiling Point    | Data not available | -      |
| рКа              | Data not available |        |
| Water Solubility | Data not available |        |
| LogP             | Data not available | -      |

# **Pharmacological Profile**



**Butidrine** is a non-selective beta-adrenergic antagonist, meaning it blocks both  $\beta_1$  and  $\beta_2$  adrenergic receptors.[1] This action prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a reduction in sympathetic nervous system activity. In addition to its beta-blocking properties, **Butidrine** also possesses local anesthetic properties. [1]

## **Potency and Affinity**

Quantitative data on the binding affinity (Ki) and functional potency (IC<sub>50</sub>) of **Butidrine** at adrenergic receptors are not readily available in publicly accessible literature. Table 2 is provided as a template for researchers to populate with experimentally determined values.

Table 2: Pharmacological Activity of **Butidrine** (Template)

| Target                                | Assay               | Parameter          | Value (nM)         |
|---------------------------------------|---------------------|--------------------|--------------------|
| β1 Adrenergic<br>Receptor             | Radioligand Binding | Ki                 | Data not available |
| Functional Assay                      | IC50                | Data not available |                    |
| β <sub>2</sub> Adrenergic<br>Receptor | Radioligand Binding | Ki                 | Data not available |
| Functional Assay                      | IC <sub>50</sub>    | Data not available |                    |

# **Pharmacokinetic Properties**

Detailed pharmacokinetic parameters for **Butidrine** in humans, such as bioavailability, plasma protein binding, volume of distribution, elimination half-life, and routes of metabolism and excretion, are not well-documented in recent scientific literature. Table 3 serves as a template for compiling this information as it becomes available through experimental investigation.

Table 3: Pharmacokinetic Parameters of **Butidrine** (Template)



| Parameter                     | Value              |
|-------------------------------|--------------------|
| Bioavailability (%)           | Data not available |
| Plasma Protein Binding (%)    | Data not available |
| Volume of Distribution (L/kg) | Data not available |
| Elimination Half-life (h)     | Data not available |
| Metabolism                    | Data not available |
| Excretion                     | Data not available |

# **Signaling Pathways**

As a beta-adrenergic antagonist, **Butidrine** modulates the canonical G-protein coupled receptor (GPCR) signaling cascade. The binding of an agonist to a  $\beta$ -adrenergic receptor typically activates a stimulatory G protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), leading to the phosphorylation of various downstream targets and a cellular response. By blocking the initial receptor activation, **Butidrine** inhibits this entire cascade.



Click to download full resolution via product page

**Figure 1. Butidrine**'s mechanism of action on the β-adrenergic signaling pathway.



## **Experimental Protocols**

Due to the scarcity of published, detailed experimental procedures specifically for **Butidrine**, this section provides established, representative protocols for the synthesis, characterization, and pharmacological evaluation of beta-blockers, which can be adapted for the study of **Butidrine**.

## Synthesis of Butidrine (Conceptual Workflow)

A plausible synthetic route to **Butidrine**, based on common methods for preparing similar arylethanolamines, is outlined below. This should be considered a conceptual workflow, and optimization would be required.



Click to download full resolution via product page

**Figure 2.** Conceptual synthetic workflow for **Butidrine**.

#### **Characterization Protocols**

- Objective: To confirm the chemical structure of synthesized Butidrine.
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
- Expected Signals (¹H NMR): Signals corresponding to the aromatic protons of the tetrahydronaphthalene ring, the aliphatic protons of the tetralin and sec-butyl groups, the methine proton of the ethanolamine backbone, and the hydroxyl and amine protons.
- Expected Signals (¹³C NMR): Resonances for all 16 carbon atoms, including those in the aromatic and aliphatic regions.



- Objective: To determine the molecular weight and fragmentation pattern of **Butidrine**, further confirming its identity.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a suitable ionization source (e.g., electrospray ionization -ESI).
- Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The exact mass of the protonated molecule [M+H]<sup>+</sup> should be observed. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for structural confirmation.

#### **Pharmacological Evaluation Protocols**

- Objective: To determine the binding affinity of **Butidrine** for  $\beta_1$  and  $\beta_2$  adrenergic receptors.
- Materials:
  - Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells transfected with the human β<sub>1</sub> or β<sub>2</sub> adrenergic receptor).
  - A suitable radioligand (e.g., [3H]-dihydroalprenolol for β2 receptors).
  - Assay buffer (e.g., Tris-HCl buffer with MgCl<sub>2</sub>).
  - Butidrine stock solution and serial dilutions.
  - Non-specific binding control (e.g., a high concentration of a known antagonist like propranolol).
  - Glass fiber filters and a cell harvester.
  - Scintillation cocktail and a scintillation counter.
- Methodology:

### Foundational & Exploratory





- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **Butidrine**.
- · Allow the binding to reach equilibrium.
- Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
- Wash the filters to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of **Butidrine** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>).
- Calculate the Ki value using the Cheng-Prusoff equation.





Click to download full resolution via product page

**Figure 3.** Workflow for a radioligand binding assay.

- Objective: To determine the functional potency of **Butidrine** in inhibiting agonist-induced cellular responses mediated by β-adrenergic receptors.
- Materials:
  - Whole cells expressing the target receptor (e.g., HEK293 cells).
  - A known β-adrenergic agonist (e.g., isoproterenol).
  - Butidrine stock solution and serial dilutions.



- A method to measure the downstream signaling molecule (e.g., a cAMP assay kit).
- Methodology:
  - Pre-incubate the cells with varying concentrations of Butidrine.
  - Stimulate the cells with a fixed concentration of the agonist (e.g., isoproterenol at its EC<sub>50</sub> concentration).
  - After a defined incubation period, lyse the cells and measure the intracellular concentration of the second messenger (e.g., cAMP).
  - Plot the agonist-induced response as a function of the **Butidrine** concentration.
  - Determine the concentration of **Butidrine** that inhibits 50% of the maximal agonist response (IC<sub>50</sub>).

#### Conclusion

**Butidrine** is a historically significant beta-blocker, though its detailed physicochemical and pharmacological properties are not as extensively documented as those of more modern counterparts. This guide consolidates the available information on its chemical identity and provides a framework of standard experimental protocols for its further investigation. The provided methodologies for synthesis, characterization, and pharmacological evaluation offer a starting point for researchers aiming to fill the existing data gaps and better understand the therapeutic potential and molecular mechanisms of **Butidrine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Butidrine Wikipedia [en.wikipedia.org]
- 2. Butidrine [medbox.iiab.me]



- 3. Butidrine | C16H25NO | CID 15177 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Butidrine]. BenchChem,
  [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15615911#butidrine-iupac-name-and-synonyms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com